Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride
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Overview
Description
Tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride is a chemical compound with the molecular formula C17H27N3O2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl carbamate protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine as the nucleophile.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a Friedel-Crafts acylation or alkylation reaction.
Carbamate Formation: The tert-butyl carbamate protecting group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under controlled conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as a precursor to drugs targeting neurological disorders, given the presence of the dimethylamino group, which is a common feature in many psychoactive drugs.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[3-(phenyl)pyrrolidin-3-yl]carbamate: Lacks the dimethylamino group, resulting in different biological activity.
Tert-butyl N-[3-[3-(methylamino)phenyl]pyrrolidin-3-yl]carbamate: Contains a methylamino group instead of a dimethylamino group, which can alter its pharmacokinetic properties.
Tert-butyl N-[3-[3-(ethylamino)phenyl]pyrrolidin-3-yl]carbamate: Features an ethylamino group, leading to different steric and electronic effects.
Uniqueness
The presence of the dimethylamino group in tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride makes it unique compared to its analogs. This group can significantly influence the compound’s solubility, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-[3-[3-(dimethylamino)phenyl]pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2.ClH/c1-16(2,3)22-15(21)19-17(9-10-18-12-17)13-7-6-8-14(11-13)20(4)5;/h6-8,11,18H,9-10,12H2,1-5H3,(H,19,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFZIKJESZMLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C2=CC(=CC=C2)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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